1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 922098-26-8
VCID: VC6764787
InChI: InChI=1S/C20H23ClN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3
SMILES: CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Molecular Formula: C20H23ClN2O4S
Molecular Weight: 422.92

1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide

CAS No.: 922098-26-8

Cat. No.: VC6764787

Molecular Formula: C20H23ClN2O4S

Molecular Weight: 422.92

* For research use only. Not for human or veterinary use.

1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide - 922098-26-8

Specification

CAS No. 922098-26-8
Molecular Formula C20H23ClN2O4S
Molecular Weight 422.92
IUPAC Name 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)methanesulfonamide
Standard InChI InChI=1S/C20H23ClN2O4S/c1-4-23-17-10-9-16(11-18(17)27-13-20(2,3)19(23)24)22-28(25,26)12-14-5-7-15(21)8-6-14/h5-11,22H,4,12-13H2,1-3H3
Standard InChI Key RXDBXOQTMAOVDB-UHFFFAOYSA-N
SMILES CCN1C2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C

Introduction

The chemical compound 1-(4-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)methanesulfonamide is a synthetic organic molecule with potential applications in pharmaceutical and biochemical research. This compound belongs to the class of sulfonamides and incorporates a benzoxazepine scaffold, which has been explored for its bioactivity in various therapeutic areas.

Synthesis and Structural Features

The synthesis of this compound typically involves multi-step reactions starting from benzoxazepine precursors. The key steps include:

  • Formation of the benzoxazepine core through cyclization reactions.

  • Substitution with a sulfonamide group at the 7-position.

  • Introduction of a 4-chlorophenyl group via nucleophilic substitution.

The structure is characterized by:

  • A seven-membered benzoxazepine ring fused with an aromatic system.

  • A sulfonamide functional group that enhances hydrophilicity and potential bioactivity.

  • A chlorophenyl moiety contributing to lipophilicity and molecular interactions.

Potential Applications

This compound has been investigated for its utility in various research domains due to its unique structural features:

  • Pharmacological Research:

    • The benzoxazepine scaffold is known for its potential as a pharmacophore in central nervous system (CNS) drugs.

    • Sulfonamide derivatives often exhibit antibacterial, antifungal, or anticancer activities.

  • Biochemical Studies:

    • The compound can serve as a molecular probe in enzyme inhibition studies due to its sulfonamide group.

    • It may act as a ligand in receptor-binding assays.

  • Drug Discovery:

    • Screening libraries often include such compounds for high-throughput testing against therapeutic targets.

Analytical Characterization

The compound can be characterized using standard analytical techniques:

TechniquePurpose
NMR SpectroscopyConfirmation of structural integrity (e.g., 1^{1}H and 13^{13}C NMR).
Mass Spectrometry (MS)Determination of molecular weight and fragmentation pattern.
Infrared (IR) SpectroscopyIdentification of functional groups such as sulfonamide (-SO2_{2}NH).
X-ray CrystallographyElucidation of three-dimensional structure and molecular conformation.

Safety and Handling

This compound is intended for research purposes only and is not approved for human or veterinary use.

  • Hazards: May cause irritation upon contact with skin or eyes; handle with appropriate protective equipment.

  • Storage: Store in a cool, dry place away from light and moisture.

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